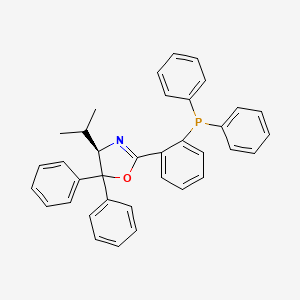

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole is a chiral phosphine ligand used in various catalytic processes. Its unique structure, combining a phosphine group with an oxazoline ring, makes it a valuable compound in asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

Introduction of the Phosphine Group: The phosphine group can be introduced via a palladium-catalyzed coupling reaction between a halogenated precursor and diphenylphosphine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

Catalyst Selection: Choosing the right catalyst to improve reaction efficiency.

Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.

Purification Techniques: Using methods like recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Substituted Derivatives: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

Asymmetric Catalysis: Used as a ligand in various catalytic processes to induce chirality in the products.

Coordination Chemistry: Forms complexes with transition metals, which can be used in various catalytic cycles.

Biology and Medicine

Drug Development: Potential use in the synthesis of chiral drugs.

Biochemical Research: Used in studies involving enzyme mimetics and other biochemical processes.

Industry

Fine Chemicals Production: Used in the synthesis of high-value chemicals.

Material Science:

Mecanismo De Acción

The mechanism by which ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole exerts its effects typically involves:

Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming active catalytic species.

Induction of Chirality: The chiral oxazoline ring induces chirality in the catalytic process, leading to enantioselective reactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole: The enantiomer of the compound, used in similar applications but with opposite chirality.

Other Phosphine-Oxazoline Ligands: Compounds with similar structures but different substituents on the oxazoline ring or phosphine group.

Uniqueness

Chirality: The specific ®-configuration provides unique enantioselective properties.

Versatility: The combination of phosphine and oxazoline functionalities allows for diverse applications in catalysis and synthesis.

Actividad Biológica

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole, with CAS number 164858-78-0, is a phosphine-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₈H₃₃N₁O₁P

- Molecular Weight : 373.42 g/mol

- Melting Point : 77–80 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular processes. Key mechanisms include:

- Cytotoxicity : Studies have shown that phosphine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, complexes formed with transition metals like palladium have demonstrated significant antitumor activity, suggesting that the phosphine moiety may enhance the efficacy of metal-based drugs against cancer cells .

- DNA Interaction : Compounds similar to this compound have been reported to bind to DNA, leading to apoptosis in cancer cells. The ability to form stable complexes with DNA is crucial for their potential as chemotherapeutic agents .

- Enzyme Inhibition : Research indicates that phosphine derivatives can inhibit specific enzymes involved in cancer progression and metastasis. The inhibition of these enzymes disrupts critical signaling pathways in cancer cells .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Activity Type | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | HepG2 | 10 | 57.6% cell death |

| DNA Binding | N/A | N/A | Induces apoptosis |

| Enzyme Inhibition | Various | N/A | Disruption of signaling pathways |

Case Studies

- Antitumor Activity : A study evaluating the cytotoxic effects of various phosphine complexes found that those containing this compound exhibited significant activity against HepG2 human hepatoblastoma cells. The mechanism was linked to DNA intercalation and subsequent induction of apoptosis .

- Enzyme Interaction : Another investigation focused on the inhibition of specific kinases by phosphine derivatives. The results indicated that this compound could effectively inhibit key enzymes involved in tumor growth and metastasis .

Propiedades

IUPAC Name |

[2-[(4R)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32NOP/c1-27(2)34-36(28-17-7-3-8-18-28,29-19-9-4-10-20-29)38-35(37-34)32-25-15-16-26-33(32)39(30-21-11-5-12-22-30)31-23-13-6-14-24-31/h3-27,34H,1-2H3/t34-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPMBMUVBEOEQ-UUWRZZSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.